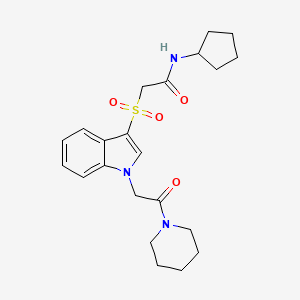
N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878057-54-6, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 878057-54-6 |
This compound functions primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. These enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways.
Inhibition of Inflammatory Pathways
Research indicates that this compound effectively inhibits pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13. In vivo studies have demonstrated its ability to reduce lung inflammation induced by allergens or lipopolysaccharides (LPS), highlighting its potential for treating respiratory conditions like asthma .
Study 1: Anti-inflammatory Effects
A study published in MDPI reported that N-cyclopentyl-2-sulfonylacetamide exhibited significant anti-inflammatory properties in mouse models. The compound was shown to block the release of pro-inflammatory mediators and reduce the infiltration of immune cells into lung tissues . The IC50 values for PDE4D inhibition were reported at approximately 20.8 µM, indicating a moderate potency against this target.
Study 2: Antitumor Activity
Another investigation focused on the compound's cytotoxic effects against cancer cell lines. The results indicated that it selectively inhibited the proliferation of MDA-MB-231 breast cancer cells without affecting normal human keratinocytes. This selectivity suggests a promising application in anticancer therapy .
Comparative Analysis with Related Compounds
To understand the efficacy of N-cyclopentyl-2-sulfonylacetamide, it is helpful to compare it with other related compounds targeting PDE4:
| Compound Name | IC50 (µM) | Selectivity Profile | Notes |
|---|---|---|---|
| N-cyclopentyl | 20.8 | Moderate against PDE4D | Effective in reducing lung inflammation |
| LASSBio-1632 | 0.7 | High selectivity for PDE4A and PDE4D | Superior anti-inflammatory effects |
| FCPR03 | 47 | Selective for PDE4D | Exhibited neuroprotective effects |
科学研究应用
Covalent Inhibitors in Drug Discovery
N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied as a potential covalent inhibitor. Covalent inhibitors are designed to form stable bonds with their target proteins, leading to prolonged effects. This approach is particularly useful in targeting enzymes involved in various diseases, including cancer and autoimmune disorders .
Targeting PDE4 Enzymes
Phosphodiesterase 4 (PDE4) is a well-known target for anti-inflammatory drugs. Inhibition of PDE4 can elevate intracellular cAMP levels, which helps reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF and IL-17 . Research indicates that compounds similar to N-cyclopentyl derivatives may exhibit significant inhibitory activity against PDE4, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis .
Neurodegenerative Disease Research
The compound's ability to modulate neuroinflammatory pathways positions it as a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting specific pathways involved in neuroinflammation, it may help mitigate symptoms or slow disease progression .
Table 1: Summary of Research Findings
属性
IUPAC Name |
N-cyclopentyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-1-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRLXPUTZHZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














